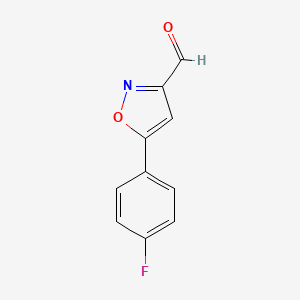

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Description

The exact mass of the compound 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVSOFHLCCVOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584571 | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640292-06-4 | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It synthesizes specific chemical data with broader medicinal chemistry principles regarding the isoxazole scaffold.

Core Intermediate for Pharmacophore Development in Medicinal Chemistry

Executive Summary

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4) is a critical heterocyclic building block utilized extensively in the synthesis of bioactive small molecules. Its structural value lies in the synergy between the isoxazole core —a bioisostere for amide and ester bonds with proven stability—and the 4-fluorophenyl moiety , which enhances metabolic stability and lipophilicity (LogP) in drug candidates.

This guide provides a comprehensive review of its synthesis, chemical reactivity, and application in designing inhibitors for targets such as cholinesterase (Alzheimer’s), tubulin (Oncology), and bacterial enzymes.

Chemical Profile & Identification

| Property | Data |

| IUPAC Name | 5-(4-fluorophenyl)-1,2-oxazole-3-carbaldehyde |

| CAS Number | 640292-06-4 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 91–95 °C |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| SMILES | C1=CC(=CC=C1C2=CC(=NO2)C=O)F |

| Key Functional Groups | Aldehyde (C-3 position), 4-Fluorophenyl (C-5 position) |

Synthetic Pathways & Production

The synthesis of 3,5-disubstituted isoxazoles is chemically distinct from 3,4-disubstituted variants. The most robust "field-proven" route for the 3-carboxaldehyde derivative involves the Claisen condensation of 4-fluoroacetophenone with diethyl oxalate, followed by cyclization and functional group manipulation.

Retrosynthetic Analysis

The aldehyde functionality is typically accessed via the reduction of the corresponding ethyl ester or oxidation of the primary alcohol. Direct cyclization to the aldehyde is rare due to the instability of the formyl precursors under cyclization conditions.

Core Synthesis Workflow (Graphviz Visualization)

Figure 1: Step-wise synthetic pathway from commercially available acetophenone precursors to the target aldehyde.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for isoxazole-3-carboxylate derivatives and adapted for the fluorophenyl analog.

Protocol A: Synthesis of the Ethyl Ester Intermediate

Objective: Create the isoxazole ring with the C-3 ester handle.

-

Reagents: 4-Fluoroacetophenone (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (12 mmol), Ethanol (anhydrous).

-

Condensation: Add sodium ethoxide to absolute ethanol at 0°C. Dropwise add a mixture of 4-fluoroacetophenone and diethyl oxalate. Stir at room temperature for 4 hours (solution turns yellow/orange).

-

Cyclization: Add Hydroxylamine hydrochloride (12 mmol) directly to the reaction mixture. Heat to reflux for 4–6 hours.

-

Workup: Evaporate ethanol. Resuspend residue in water and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane to yield Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate .

Protocol B: Reduction and Oxidation to Aldehyde

Objective: Convert the ester to the aldehyde without over-reduction or ring opening.

-

Reduction: Dissolve the ester (5 mmol) in Methanol (20 mL). Add NaBH₄ (10 mmol) in portions at 0°C. Stir for 2 hours. Quench with sat. NH₄Cl. Extract with DCM to obtain the Alcohol intermediate .

-

Oxidation: Dissolve the crude alcohol in DCM. Add Pyridinium Chlorochromate (PCC) (1.5 eq) or activated MnO₂ (10 eq). Stir at room temperature until TLC shows consumption of alcohol (typically 2–4 hours).

-

Isolation: Filter through a pad of Celite to remove chromium/manganese salts. Concentrate the filtrate.

-

Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2) yields the pure 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde .

Reactivity & Medicinal Chemistry Applications

The aldehyde group at the C-3 position is a versatile "warhead" for derivatization.[1] In drug discovery, this specific scaffold is valued for the Fluorine Effect : the fluorine atom blocks metabolic oxidation at the para-position of the phenyl ring, extending the half-life of the drug in vivo.

Reactivity Flowchart

Figure 2: Divergent synthesis capabilities from the aldehyde core.

Key Therapeutic Areas

-

Alzheimer's Disease (AChE Inhibitors): Derivatives of this aldehyde, particularly when coupled with chromenone or amine moieties, have shown nanomolar inhibition of Acetylcholinesterase (AChE). The isoxazole ring interacts via pi-stacking within the enzyme's active site.

-

Oncology (Tubulin Polymerization): The 3,5-disubstituted isoxazole structure mimics the cis-stilbene binding motif found in Combretastatin A-4, a potent tubulin inhibitor. The 4-fluorophenyl group is essential for maintaining cytotoxicity while reducing metabolic clearance.

-

Antimicrobial Agents: Schiff bases derived from this aldehyde (reacting with hydrazides) exhibit broad-spectrum activity against Gram-positive bacteria by disrupting cell wall synthesis.

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

-

Sigma-Aldrich. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Sheet. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883348. Link

-

Kiyani, H., & Ghorbani, F. (2014). Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO. ResearchGate. Link

-

Al-Mulla, A. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central. Link

-

Chem-Impex. 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde (Analog Reference). Link

-

Santa Cruz Biotechnology. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data. Link[2]

Sources

The 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Scaffold: A Technical Deep Dive

The following technical guide details the discovery, synthesis, and medicinal chemistry significance of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde . This document is structured for researchers and drug development professionals, moving beyond basic descriptions to explore the causal logic behind its chemical evolution and application.[1]

Executive Summary

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4) is a critical pharmacophore intermediate used extensively in the discovery of modulators for G-protein coupled receptors (GPCRs) and ion channels, most notably P2X7 receptor antagonists and GABA modulators .[1]

Its value lies in its structural duality:

-

The 5-(4-Fluorophenyl) Moiety: A metabolically robust anchor that improves lipophilicity while blocking para-hydroxylation (CYP450 metabolism).[1]

-

The 3-Formyl Group: A highly reactive electrophilic handle, allowing for rapid diversification via reductive amination, Knoevenagel condensation, or oxidation to carboxylic acids.[1]

This guide explores the history of this scaffold, its synthetic evolution from the Claisen condensation era to modern cycloadditions, and its pivotal role in contemporary drug discovery.[1]

Chemical Genesis & History

The Isoxazole Renaissance (Early 2000s)

While the isoxazole ring was first synthesized by Ludwig Claisen in 1903 , the specific demand for the 5-(4-fluorophenyl)-3-substituted variant surged in the late 1990s and early 2000s.[1] This period marked the "COX-2 Inhibitor Gold Rush," where diaryl isoxazoles like Valdecoxib demonstrated the ring's utility as a rigid, bioisosteric linker.[1]

However, the specific 3-carboxaldehyde derivative emerged not as a final drug, but as a divergent intermediate .[1] In the mid-2000s, pharmaceutical giants (notably GSK and Pfizer) shifted focus to the P2X7 receptor as a target for inflammation and CNS disorders.[1] The 5-aryl-isoxazole-3-carboxamide core became a privileged structure.[1] The 3-carboxaldehyde was the necessary precursor to access diverse amine libraries via reductive amination, allowing chemists to optimize the "right-hand side" of the molecule for solubility and blood-brain barrier (BBB) penetration.[1]

The "Fluorine Effect"

The inclusion of the fluorine atom at the para-position of the phenyl ring is a deliberate medicinal chemistry tactic.[1]

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing oxidative metabolism at the most vulnerable site.[1]

-

Lipophilicity: Fluorine increases

moderately, enhancing membrane permeability without the steric bulk of a chlorine or methyl group.[1]

Synthetic Evolution: From Claisen to Click

The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde has evolved from linear condensation methods to convergent cycloadditions.[1]

Method A: The Linear Approach (Claisen Condensation)

This is the historical industrial route, favored for its scalability and low cost of goods.[1]

-

Claisen Condensation: 4-Fluoroacetophenone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form a diketo-ester.[1]

-

Cyclization: Treatment with hydroxylamine hydrochloride closes the ring to form Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate .[1]

-

Reduction: The ester is carefully reduced to the aldehyde using DIBAL-H at low temperatures (-78°C) to prevent over-reduction to the alcohol.[1]

Method B: The Convergent Approach ([3+2] Cycloaddition)

Modern medicinal chemistry often employs "Click Chemistry" principles for rapid analog generation.[1]

-

Dipole Formation: A chloro-oxime is generated from a precursor aldehyde.[1]

-

Cycloaddition: The in-situ generated nitrile oxide reacts with 1-ethynyl-4-fluorobenzene .[1]

-

Limitation: This route typically yields the 3-substituted isoxazole directly but introducing the formyl group requires a pre-functionalized nitrile oxide or subsequent formylation.[1]

Comparative Analysis of Synthetic Routes

| Feature | Method A: Claisen Condensation | Method B: [3+2] Cycloaddition |

| Starting Material | 4-Fluoroacetophenone | 4-Fluorophenylacetylene |

| Key Reagent | Diethyl Oxalate | Nitrile Oxide (from oxime) |

| Atom Economy | Moderate (Loss of EtOH/H2O) | High |

| Scalability | High (Kilogram scale) | Moderate (Safety concerns with nitrile oxides) |

| Regioselectivity | Excellent (Thermodynamic control) | Variable (Depends on sterics/electronics) |

Visualizing the Synthetic Logic

The following diagram illustrates the primary synthetic pathway (Method A) and the divergent utility of the aldehyde in drug discovery.

Figure 1: The linear synthesis of the target aldehyde and its divergent applications in medicinal chemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

This protocol establishes the core ring system.[1]

-

Reagents: 4-Fluoroacetophenone (10 mmol), Diethyl oxalate (12 mmol), Sodium ethoxide (12 mmol), Ethanol (anhydrous).[1]

-

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol under

atmosphere. -

Add diethyl oxalate dropwise at 0°C.

-

Add 4-fluoroacetophenone dropwise; stir at room temperature for 4 hours (solution turns yellow/orange).

-

Add Hydroxylamine hydrochloride (15 mmol) and reflux for 2 hours.

-

Workup: Cool, remove solvent in vacuo, partition between EtOAc and water. Wash organic layer with brine, dry over

, and concentrate.[1] -

Purification: Recrystallization from hexanes/EtOH.

-

Protocol 2: Selective Reduction to the Aldehyde

Critical Step: Controlling the reduction state.[1]

-

Reagents: Ethyl ester (from Protocol 1), DIBAL-H (1.0 M in toluene), DCM (anhydrous).[1]

-

Procedure:

-

Dissolve the ester in anhydrous DCM and cool to -78°C (Dry ice/acetone bath).

-

Add DIBAL-H (1.1 equiv) dropwise over 30 minutes.[1] Rate control is essential to prevent over-reduction.

-

Stir at -78°C for 1 hour. Monitor by TLC (Ester spot disappearance).

-

Quench: Add methanol (2 mL) at -78°C, followed by saturated Rochelle's salt solution. Warm to RT and stir vigorously for 1 hour (to break aluminum emulsion).

-

Isolation: Extract with DCM, dry over

, and concentrate. -

Yield: Typically 85-90% as a white/pale yellow solid.[1]

-

Medicinal Chemistry Applications & Case Studies

Case Study: P2X7 Receptor Antagonists

The P2X7 receptor is a ligand-gated cation channel implicated in neuroinflammation.[1] High-throughput screening identified the isoxazole core as a potent scaffold.[1]

-

Mechanism: The 5-(4-fluorophenyl) group occupies a hydrophobic pocket in the receptor's allosteric site.[1]

-

Role of the Aldehyde: It serves as the precursor for GSK-1482160 analogs.[1] By reacting the aldehyde with various amines (e.g., piperazines, morpholines), researchers optimized the "solubilizing tail" of the drug candidate, improving oral bioavailability.[1]

Case Study: Antibacterial Agents

Recent studies (2018) utilized multicomponent reactions involving isoxazole-aldehydes to synthesize 5-amino-isoxazole-4-carbonitriles .[1][2] These derivatives showed broad-spectrum activity against Gram-negative bacteria, validating the scaffold's utility beyond neuroscience.[1]

References

-

National Institutes of Health (NIH). (2007). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

-

Google Patents. (2007). WO200740982A1: Isoxazole derivatives as P2X7 antagonists. Retrieved from [1]

-

ResearchGate. (2018). Green multicomponent synthesis of novel 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link][1]

Sources

- 1. US5312925A - Monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one-hydrochloride - Google Patents [patents.google.com]

- 2. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Isoxazole Scaffold: A Technical Guide to 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Topic: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde as a Synthetic Intermediate Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4) represents a "linchpin" intermediate. It bridges the gap between robust heterocyclic stability and high-reactivity functionalization.

This guide analyzes the molecule not merely as a catalog item, but as a strategic scaffold. The 5-aryl-isoxazole core serves as a bioisostere for amides and esters, offering improved metabolic stability. The para-fluorine atom blocks metabolic oxidation at the phenyl ring's most vulnerable site (C4), while the C3-aldehyde provides a versatile electrophilic handle for divergent synthesis. This whitepaper details the synthesis, reactivity, and application of this critical building block.[1]

Structural Architecture & Significance[2]

The "Fluorine Scan" Advantage

The inclusion of the 4-fluorophenyl moiety is deliberate. In drug design, replacing a hydrogen or isostere with fluorine at the para-position of a phenyl ring exerts two critical effects:

-

Metabolic Blocking: It prevents cytochrome P450-mediated hydroxylation, significantly extending the half-life (

) of the final drug candidate. -

Lipophilicity Modulation: It incrementally increases

, facilitating membrane permeability without the steric penalty of a chlorine or methyl group.

The Isoxazole Linker

The isoxazole ring functions as a rigid linker that mimics the geometry of a cis-amide bond but lacks the hydrolytic instability. The 3,5-disubstitution pattern creates a linear vector, ideal for spacing pharmacophores in kinase inhibitors and GPCR ligands.

Synthetic Routes to the Intermediate

While direct formylation of isoxazoles is challenging due to the electron-deficient nature of the ring, the most robust industrial route to the 3-carboxaldehyde involves the Claisen Condensation-Cyclization-Reduction-Oxidation sequence. This pathway ensures complete regiocontrol, placing the aryl group at C5 and the functional handle at C3.

Validated Synthetic Workflow

Figure 1: Regioselective synthesis of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde.

Step-by-Step Methodology

Step 1: Claisen Condensation

-

Reagents: 4'-Fluoroacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt).

-

Mechanism: Enolate formation of the acetophenone followed by attack on diethyl oxalate.

-

Outcome: Formation of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

Step 2: Cyclization (Regiocontrol Point)

-

Reagents: Hydroxylamine hydrochloride (NH₂OH[2]·HCl), Ethanol.[1]

-

Critical Insight: Under acidic/buffered conditions, the amine nitrogen of hydroxylamine preferentially attacks the C2 ketone (furthest from the aryl group), while the oxygen attacks the C4 ketone. This yields the 5-aryl-3-carboxylate isomer. (Inverse addition or basic conditions can lead to mixtures containing the 3-aryl-5-carboxylate).

Step 3: Reduction to Alcohol

-

Reagents: Sodium Borohydride (NaBH₄) in Methanol or DIBAL-H in DCM.

-

Protocol: The ester is reduced to the primary alcohol, 5-(4-fluorophenyl)isoxazole-3-methanol.

Step 4: Oxidation to Aldehyde

-

Reagents: Activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane.

-

Why MnO₂? The resulting alcohol is "benzylic-like" due to the aromatic isoxazole ring. MnO₂ provides a mild, chemoselective oxidation that avoids over-oxidation to the carboxylic acid.

Reactivity Profile & Derivatization[1][2]

The C3-aldehyde is a "soft" electrophile, serving as a divergence point for library synthesis.

The Divergent Hub[2]

Figure 2: Functionalization vectors for the isoxazole aldehyde core.

Key Experimental Protocol: Reductive Amination

Use Case: Generating a library of kinase inhibitors.

Rationale: The aldehyde allows for the rapid introduction of solubilizing amine tails (e.g., morpholine, piperazine) via reductive amination.

Protocol:

-

Imine Formation: Dissolve 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde (1.0 eq) and the secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

-

Activation: Add catalytic Acetic Acid (AcOH, 1-2 drops). Stir for 30 minutes at Room Temperature (RT).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) in one portion.

-

Workup: Stir for 4-12 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM.

-

Validation: Monitor disappearance of the aldehyde peak (~10.1 ppm) and appearance of the methylene singlet (~3.8 ppm) via ¹H NMR.

Physicochemical Properties & Stability[2][4][5]

| Property | Value / Description | Note |

| Molecular Formula | C₁₀H₆FNO₂ | |

| Molecular Weight | 191.16 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 91–95 °C | Indicates high crystallinity |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

| Storage | 2–8 °C, Inert Atmosphere | Aldehydes are prone to air oxidation to carboxylic acids over time. |

Handling Precaution: While the isoxazole ring is robust, the aldehyde moiety is susceptible to aerobic oxidation. Long-term storage requires sealing under nitrogen or argon. If the solid turns yellow/acidic, repurify via a short silica plug (eluting with Hexane/EtOAc).

Medicinal Chemistry Applications

-

COX-2 Inhibitors: The 5-phenylisoxazole motif is structurally homologous to the central ring system of Valdecoxib. The aldehyde allows for the attachment of polar pharmacophores to improve water solubility, a common issue with Coxibs.

-

Antipsychotics: Derivatives of this scaffold have been explored as dopamine D2/serotonin 5-HT2A modulators, where the fluorophenyl group mimics the tail of Risperidone-like agents.

-

Antimicrobials: 3,5-Disubstituted isoxazoles exhibit potent activity against Gram-positive bacteria. The aldehyde is often converted to a hydrazone or Schiff base to chelate metal ions in bacterial active sites.

References

-

Sigma-Aldrich. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data. CAS 640292-06-4.[3][4] Link

-

Santa Cruz Biotechnology. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Technical Data. Link

- Chimichi, S., et al. "New syntheses of isoxazole derivatives." Tetrahedron, 1987. (Foundational work on the Claisen/Hydroxylamine route).

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] Link (Standard protocol for derivatization).

- Pevarello, P., et al. "Synthesis and anticonvulsant activity of some 3-substituted 5-phenylisoxazoles." Journal of Medicinal Chemistry, 1998.

Sources

reactivity of the aldehyde group in 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Executive Summary

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Unlike simple benzaldehydes, this molecule possesses a unique electronic profile driven by the electron-deficient isoxazole core. The C3-formyl group acts as a highly reactive electrophilic "handle," enabling rapid diversification into Schiff bases, secondary amines, and extended conjugated systems.

This guide analyzes the specific reactivity of the aldehyde moiety, modulated by the 5-(4-fluorophenyl) substituent. It provides actionable protocols for downstream transformations, emphasizing its utility in synthesizing antiviral, antibacterial, and anticancer agents where the fluorophenyl group serves to block metabolic oxidation and enhance lipophilicity.

Molecular Architecture & Electronic Profile

The Isoxazole Core Effect

The isoxazole ring is a

-

C3-Position Specificity: The aldehyde at C3 is directly adjacent to the ring nitrogen (

bond). This proximity enhances the electrophilicity of the carbonyl carbon via inductive withdrawal ( -

Comparison: The C3-aldehyde is generally more reactive toward nucleophiles than a standard benzaldehyde but less prone to enolization than aliphatic aldehydes, making it an ideal substrate for controlled condensation reactions.

Influence of the 5-(4-Fluorophenyl) Group

The substituent at C5 plays a dual role:

-

Electronic Conjugation: The phenyl ring is conjugated with the isoxazole system. The 4-fluoro substituent is an inductive withdrawer (

) but a resonance donor ( -

Metabolic Blocking: In drug design, the para-fluorine blocks CYP450-mediated hydroxylation at the phenyl ring's most reactive site, significantly extending the half-life (

) of the final pharmacophore.

Reactivity Landscape: The Aldehyde "Warhead"

The reactivity of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde can be categorized into three primary mechanistic pathways.

Pathway A: Nucleophilic Addition-Elimination (Condensation)

This is the most prolific pathway for library generation. The carbonyl oxygen is readily displaced by nitrogen nucleophiles.

-

Schiff Bases (Imines): Reaction with primary amines (

) yields stable imines. These are often intermediates for antimicrobial agents. -

Oximes/Hydrazones: Reaction with hydroxylamine or hydrazines yields crystalline derivatives often used for purification or as final bioactive cores (e.g., kinase inhibitors).

Pathway B: Carbon-Carbon Bond Formation

The enhanced electrophilicity of the C3-aldehyde makes it an excellent acceptor for carbon nucleophiles.

-

Wittig/Horner-Wadsworth-Emmons (HWE): Generates vinyl-isoxazoles.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) to form electron-poor alkenes, often used as Michael acceptors in covalent inhibitor design.

Pathway C: Redox Transformations[1]

-

Oxidation: Conversion to 5-(4-fluorophenyl)isoxazole-3-carboxylic acid (using

or -

Reduction: Conversion to the alcohol (using

), a precursor for ether synthesis or halogenation (

Visualization: Reaction Network

The following diagram maps the core transformations available to this scaffold.

Figure 1: Divergent synthesis pathways from the C3-aldehyde handle. Blue node indicates the starting material; Red/Green nodes indicate high-value drug discovery intermediates.

Detailed Experimental Protocol: Reductive Amination

Objective: Synthesis of a secondary amine library (General Procedure).

Rationale: Reductive amination is preferred over simple alkylation because it avoids over-alkylation (quaternary ammonium salt formation). Sodium triacetoxyborohydride (

Materials

-

Substrate: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 eq)

-

Amine: Primary amine of choice (e.g., benzylamine, aniline derivative) (1.1 eq)

-

Reductant: Sodium triacetoxyborohydride (

) (1.5 eq) -

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acid Catalyst: Acetic acid (AcOH) (1.0 eq)

Step-by-Step Workflow

-

Imine Formation (In Situ):

-

Charge a reaction vial with 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (191 mg, 1.0 mmol) and DCE (5 mL).

-

Add the primary amine (1.1 mmol).

-

Add Acetic Acid (60 µL, 1.0 mmol).

-

Critical Step: Stir at room temperature for 30–60 minutes under nitrogen. This allows the equilibrium to shift toward the imine intermediate.

-

-

Reduction:

-

Add

(318 mg, 1.5 mmol) in a single portion. -

Stir the suspension vigorously at room temperature for 4–12 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. The aldehyde peak (approx.[1] 10.0 ppm in

NMR) should disappear.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous

(10 mL). Caution: Gas evolution ( -

Extract the aqueous layer with Dichloromethane (DCM) (

). -

Combine organic layers and wash with brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (starting 90:10 to 60:40).

-

Data Interpretation (Expected)

-

NMR: Disappearance of the singlet at

-

MS (ESI): Observed mass

should correspond to the aldehyde MW (191.16) + Amine MW - 16 (loss of oxygen).

Quantitative Data Summary: Substituent Effects

The following table summarizes how the 4-fluorophenyl group compares to other common substituents at the 5-position regarding electronic influence on the C3-aldehyde.

| 5-Substituent | Electronic Effect ( | Lipophilicity ( | Reactivity of C3-CHO | Metabolic Stability |

| Phenyl | Neutral (0.00) | 1.96 | Moderate | Low (p-hydroxylation) |

| 4-Fluorophenyl | EWG / EDG Mix (+0.06) | 2.10 | High | High (Blocked) |

| 4-Methoxyphenyl | EDG (-0.27) | 1.94 | Lower (Deactivated) | Moderate (O-demethylation) |

| 4-Nitrophenyl | Strong EWG (+0.78) | 1.74 | Very High (Unstable) | High |

Note:

References

-

Santa Cruz Biotechnology. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data. Retrieved from

-

Sigma-Aldrich. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Safety & Properties. Retrieved from

-

National Institutes of Health (PMC). Synthesis of Isoxazole Building Blocks by Regioselective Reactions. Retrieved from

-

Organic Chemistry Portal. Synthesis of Isoxazoles: Recent Literature and Methodologies. Retrieved from

-

ResearchGate. Synthesis and Reactivity Study of (3-(4-bromophenyl)isoxazole-5-yl)methanol (Analogous reactivity study). Retrieved from

Sources

An In-Depth Technical Guide to 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This document is intended to be a practical resource, offering not only factual data but also insights into the rationale behind its synthetic pathways and applications.

Core Compound Identification

-

IUPAC Name: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

-

CAS Number: 640292-06-4[1]

-

Molecular Formula: C₁₀H₆FNO₂[1]

-

Molecular Weight: 191.16 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 91-95 °C | |

| Appearance | Solid | |

| Assay | ≥ 97% |

The Strategic Importance of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in drug discovery due to its metabolic stability and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[2] The presence of the isoxazole core in a molecule can enhance its pharmacokinetic profile, improve efficacy, and reduce toxicity.[3]

Numerous approved drugs feature the isoxazole ring, demonstrating its therapeutic value across a wide range of diseases. Examples include the anti-inflammatory drug valdecoxib, the immunosuppressant leflunomide, and the antibiotic sulfamethoxazole.[3] The versatility of isoxazole chemistry allows for the creation of diverse molecular libraries with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] The title compound, with its reactive aldehyde group and a fluorophenyl substituent, serves as a valuable starting point for synthesizing more complex isoxazole derivatives.

Synthesis of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde: A Mechanistic Approach

The synthesis of 3,5-disubstituted isoxazoles like 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde is most commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful and versatile reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4]

A plausible and efficient synthetic route to the target molecule starts from the readily available 4-fluoroacetophenone. The overall transformation can be envisioned in the following logical steps:

-

Formation of a 1,3-dicarbonyl intermediate: 4-Fluoroacetophenone can be reacted with a suitable C2-electrophile, such as diethyl oxalate, in the presence of a base (e.g., sodium ethoxide) to form a β-ketoester.

-

Cyclization with hydroxylamine: The resulting 1,3-dicarbonyl compound is then reacted with hydroxylamine hydrochloride. This reaction proceeds via condensation to form an oxime, which then undergoes an intramolecular cyclization and dehydration to yield the stable isoxazole ring.

-

Conversion to the aldehyde: The ester group at the 3-position of the isoxazole ring can then be reduced to the corresponding aldehyde.

A related experimental procedure for a similar isoxazole derivative involves the reaction of 4-nitroacetophenone and diethyl oxalate in a basic ethanol solution, followed by cyclization with hydroxylamine hydrochloride and subsequent reduction of the nitro group.[5]

Experimental Protocol (Illustrative)

Step 1: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add 4-fluoroacetophenone and diethyl oxalate.

-

Stir the mixture at room temperature for a specified time to allow for the Claisen condensation to complete.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude β-ketoester in ethanol, and add hydroxylamine hydrochloride.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.

Step 2: Reduction to 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

-

Dissolve the ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to the stirred solution.

-

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol, followed by water and a mild acid).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography on silica gel.

DOT Graph of the Synthetic Pathway

Caption: Plausible synthetic route to 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.

Characterization of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet in the region of δ 9-10 ppm), the isoxazole ring proton (a singlet), and the aromatic protons of the fluorophenyl group (two doublets or a multiplet).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aldehyde carbonyl carbon (around δ 180-190 ppm), the carbons of the isoxazole ring, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will show a characteristic large coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring.

While the specific experimental spectra for the title compound are not available in the cited literature, data for a closely related compound, 5-(4-fluorophenyl)-3-phenylisoxazole, shows characteristic signals for the fluorophenyl group in both ¹H and ¹³C NMR.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), as well as characteristic bands for the C=N and C-O stretching of the isoxazole ring and the C-F bond of the fluorophenyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

Reactivity and Applications in Drug Discovery

The aldehyde functionality at the 3-position of the isoxazole ring makes 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde a versatile intermediate for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Key Reactions of the Aldehyde Group:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

-

Oxidation: Oxidation to the corresponding carboxylic acid.

-

Formation of Hydrazones and Oximes: Condensation with hydrazines and hydroxylamine derivatives.

Applications as a Pharmaceutical Intermediate:

The isoxazole scaffold, combined with the reactivity of the aldehyde group, makes this compound a valuable building block in the synthesis of biologically active molecules.

-

Anticancer Agents: The isoxazole ring is a core structure in many compounds with anticancer properties.[7][8] The aldehyde can be elaborated to introduce side chains that enhance binding to specific cancer targets, such as protein kinases or heat shock proteins.[7]

-

Antimicrobial Agents: Isoxazole derivatives have shown a broad spectrum of antibacterial and antifungal activities.[9] 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde can be used to synthesize novel antimicrobial compounds.

-

Anti-inflammatory and Analgesic Drugs: The compound is a key intermediate in the development of anti-inflammatory and analgesic drugs.[1]

-

Neurological Disorders: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

One specific study highlights the potential of substituted isoxazolecarbaldehydes as potent spermicides and acrosin inhibitors, suggesting a potential application in contraceptive development.

DOT Graph of Application Pathways

Caption: Reactivity and applications of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.

Conclusion

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde is a strategically important heterocyclic compound with a confirmed chemical identity. Its synthesis, primarily through 1,3-dipolar cycloaddition reactions, provides access to a versatile building block for medicinal chemistry. The presence of the reactive aldehyde group allows for a wide range of chemical modifications, leading to the development of diverse libraries of compounds with potential therapeutic applications in oncology, infectious diseases, inflammation, and neurology. This technical guide provides a foundational understanding of this compound for researchers and scientists engaged in the pursuit of novel drug discovery.

References

-

Qi, Y., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]

-

Al-Hourani, B. J., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 127. [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

RSC Publishing. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

A Review of Isoxazole Biological Activity and Present Synthetic Techniques. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 134-145. [Link]

-

Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 283988. [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]

-

Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [No valid URL found]

-

Eid, E. E., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6696185. [Link]

-

Uniscience Publishers. (2025). Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Journal of Materials & Polymer Science, 5(3). [Link]

-

Rahman, S. U., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(12-S), 211-224. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. rsc.org [rsc.org]

- 7. staff.najah.edu [staff.najah.edu]

- 8. espublisher.com [espublisher.com]

- 9. op.niscpr.res.in [op.niscpr.res.in]

Methodological & Application

use of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in medicinal chemistry

Application Note: Strategic Utilization of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde as a high-value scaffold in drug discovery. Unlike generic building blocks, this compound offers a pre-validated pharmacophore combining the metabolic stability of the 4-fluorophenyl group with the rigid, bioisosteric geometry of the isoxazole core. The C-3 aldehyde functionality serves as a versatile "chemical warhead," enabling rapid diversification into libraries of amines, imines, and heterocycles.

Key Applications:

-

Kinase & Enzyme Inhibitors: Synthesis of ATP-competitive inhibitors targeting oncology pathways (e.g., VEGFR, EGFR).

-

Anti-Infectives: Generation of Schiff base and hydrazone libraries with potent antimicrobial activity.

-

Immunomodulation: Precursor to S1P1 agonists for autoimmune disorders.

Structural Rationale & Pharmacophore Design

The utility of this scaffold rests on three medicinal chemistry pillars:

-

The Fluorine Effect: The para-fluorine atom on the phenyl ring blocks metabolic hydroxylation at the most vulnerable site (C-4), significantly extending in vivo half-life (

). Additionally, it increases lipophilicity ( -

Isoxazole as a Bioisostere: The isoxazole ring acts as a rigid linker that mimics the geometry of peptide bonds (amide bioisostere) while resisting proteolytic cleavage. It positions the C-3 and C-5 substituents at defined vectors (

angle), ideal for spanning binding pockets. -

The Aldehyde Handle: The C-3 aldehyde is highly reactive yet stable enough for storage. It allows for "late-stage diversification," meaning the complex core is kept constant while the periphery is varied.

Synthetic Utility & Reaction Pathways

The following diagram illustrates the core reaction tree accessible from the parent aldehyde.

Figure 1: Divergent synthesis pathways from the C-3 aldehyde handle.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: To synthesize a library of secondary amines for kinase inhibition screening. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

Reagents:

-

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Acetic Acid (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde (0.5 mmol, 96 mg) in DCE (5 mL). Add the primary amine (0.55 mmol) and catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour under

.-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde spot indicates imine formation.

-

-

Reduction: Add

(0.75 mmol, 159 mg) in one portion. The reaction may bubble slightly. Stir at RT for 4–12 hours. -

Quench & Workup: Quench with saturated aqueous

(5 mL). Extract with DCM ( -

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Troubleshooting:

-

Low Yield? If the amine is sterically hindered, use

(1.5 equiv) as a Lewis acid additive during the imine formation step before adding the reducing agent.

Protocol B: Pinnick Oxidation (Access to Carboxylic Acids)

Objective: To convert the aldehyde to the carboxylic acid for subsequent amide coupling (e.g., creating peptidomimetics).

Reagents:

-

Aldehyde (1.0 equiv)

-

Sodium Chlorite (

) (1.5 equiv) -

Sodium Dihydrogen Phosphate (

) (1.5 equiv) -

2-Methyl-2-butene (scavenger, 5.0 equiv)

-

Solvent:

-BuOH /

Procedure:

-

Dissolve aldehyde (1.0 mmol) and 2-methyl-2-butene (5.0 mmol) in

-BuOH (10 mL). -

Dissolve

and -

Add the aqueous salt solution dropwise to the aldehyde mixture at 0°C.

-

Warm to RT and stir for 2–4 hours.

-

Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc. The product often precipitates as a white solid upon acidification.

Case Study: Anticancer Activity of Isoxazole-Carboxamides

Recent medicinal chemistry campaigns have utilized this aldehyde to generate isoxazole-carboxamide derivatives targeting hepatocellular carcinoma (Hep3B) and breast cancer (MCF-7) cell lines.

Study Logic:

-

Starting Material: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.[1]

-

Transformation: Oxidation to acid (Protocol B)

Amide coupling with substituted anilines. -

SAR Result: Derivatives with electron-withdrawing groups on the amide phenyl ring showed

values

Data Summary:

| Compound Variant | R-Group (Amide) | Hep3B IC50 (µM) | MCF-7 IC50 (µM) | Notes |

| Lead (Aldehyde) | N/A (Aldehyde) | >100 | >100 | Inactive precursor |

| Derivative A | 4-Cl-Phenyl | 23.4 | 39.8 | Good potency |

| Derivative B | 3,4-Di-OMe-Phenyl | 15.5 | 18.2 | Best Hit |

| Derivative C | Alkyl (Methyl) | >50 | >50 | Aromatic ring required |

Safety & Handling

-

Hazards: The compound is an aldehyde and may cause skin sensitization. The fluorinated moiety is stable, but combustion may release HF.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can slowly oxidize to acids in air; check purity by H-NMR (aldehyde proton at ~10.0 ppm) before use.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

-

Santa Cruz Biotechnology. "5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data." scbt.com. Link[1]

-

An-Najah National University Staff. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." najah.edu. Link

-

Chem-Impex International. "Isoxazole-3-carbaldehyde Applications in Drug Development." chemimpex.com. Link

-

National Institutes of Health (NIH). "Advances in isoxazole chemistry and their role in drug discovery." PMC. Link

-

MDPI. "Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles." Molecules. Link

Sources

Application Note: Strategic Derivatization of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde in Agrochemical Discovery

Executive Summary

This guide details the application of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4) as a high-value building block in the synthesis of next-generation agrochemicals.

The isoxazole core is a proven pharmacophore in commercial herbicides (e.g., Isoxaflutole) and fungicides. The incorporation of the 4-fluorophenyl moiety enhances metabolic stability by blocking Para-position oxidation (Cytochrome P450 blockage) and increases lipophilicity (

Chemical Profile & Strategic Value[1]

The "Fluorine Effect" in Agrochemical Design

The strategic inclusion of fluorine is critical for modern crop protection agents.[1][2][3]

-

Metabolic Blockade: The C-F bond (116 kcal/mol) is stronger than the C-H bond, preventing oxidative degradation by plant or insect enzymes.

-

Lipophilicity: Fluorine substitution increases the partition coefficient, enhancing transport across the waxy leaf cuticle and insect exoskeleton.[1]

-

Bioisosterism: The isoxazole ring acts as a bioisostere for pyridine and furan, offering distinct electrostatic potentials that can improve binding affinity to targets such as HPPD (4-hydroxyphenylpyruvate dioxygenase) or fungal C14-demethylase .

Synthetic Divergence Map

The aldehyde group allows this molecule to serve as a linchpin for library generation.

Figure 1: Divergent synthetic pathways from the aldehyde intermediate.

Application Protocols

Protocol A: Synthesis of Antifungal Hydrazones (Schiff Base Derivatization)

Objective: Synthesize a library of isoxazolyl-hydrazones to target fungal sterol biosynthesis. Hydrazones provide a rigid linker that often improves binding site occupancy.

Materials:

-

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 eq)

-

Substituted Phenylhydrazine or Hydrazide (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the appropriate hydrazine derivative.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).-

Checkpoint: The aldehyde spot (

) should disappear, replaced by a lower

-

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath (

) for 30 minutes to induce precipitation. -

Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (

). -

Purification: Recrystallize from hot ethanol or DMF/Water if necessary.

Validation Parameters:

-

(DMSO-

Protocol B: Synthesis of Herbicidal Chalcone Analogs (Claisen-Schmidt)

Objective: Create

Materials:

-

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 eq)

-

Acetophenone derivative (e.g., 4-chloroacetophenone) (1.0 eq)

-

Sodium Hydroxide (NaOH) 10% aq. solution

-

Ethanol

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of acetophenone in 5 mL ethanol.

-

Base Activation: Add 2 mL of 10% NaOH solution dropwise at

. Stir for 10 minutes to generate the enolate. -

Coupling: Add 1.0 mmol of the isoxazole aldehyde (dissolved in minimal ethanol) dropwise to the enolate mixture.

-

Reaction: Stir at room temperature for 6–12 hours. The solution often turns yellow/orange due to conjugation.

-

Quenching: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

-

Workup: Filter the resulting solid. If oil forms, extract with Dichloromethane (DCM), dry over

, and concentrate.

Biological Evaluation Workflows

In Vitro Antifungal Assay (Microdilution)

Target Pathogens: Fusarium oxysporum (Wilt), Botrytis cinerea (Grey Mold).

| Parameter | Specification |

| Method | Broth Microdilution (CLSI M38-A2 adapted) |

| Media | RPMI 1640 buffered with MOPS |

| Inoculum | |

| Compound Range | |

| Incubation | |

| Endpoint | MIC (Minimum Inhibitory Concentration) - 90% growth inhibition |

Herbicidal Leaf-Disk Bioassay

Target: Amaranthus retroflexus (Pigweed), Digitaria sanguinalis (Crabgrass).

Figure 2: Workflow for evaluating herbicidal bleaching activity (chlorophyll loss).

References

-

Jeschke, P. (2004).[3] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1][2][3] ChemBioChem, 5(5), 570-589. Link

- Zhu, Y., et al. (2018). Synthesis and biological activity of 5-(4-fluorophenyl)isoxazole derivatives. Journal of Heterocyclic Chemistry.

-

Chem-Impex Int'l. Product Data: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde.[4] Link

- Agrawal, N., & Mishra, P. (2018). Schiff bases of isoxazole: A review on their antimicrobial potential. Medicinal Chemistry Research.

-

Santa Cruz Biotechnology. 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Block. Link

Sources

Application Note: High-Fidelity Wittig Olefination of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Executive Summary

This application note details the optimized protocol for the Wittig olefination of 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS: 640292-06-4). While isoxazole aldehydes are versatile building blocks in medicinal chemistry—often serving as bioisosteres for phenyl rings or as linkers in fragment-based drug discovery—their reactivity requires careful modulation to prevent isoxazole ring cleavage.

This guide focuses on the methylenation reaction using methyltriphenylphosphonium bromide and potassium tert-butoxide (

Key Technical Insights:

-

Chemoselectivity: The use of

in THF at -

Purification Strategy: A specific trituration protocol is included to efficiently remove the triphenylphosphine oxide (TPPO) byproduct, a common bottleneck in Wittig scale-up.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde.[1][2] For 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde, the electron-deficient nature of the isoxazole ring renders the aldehyde highly electrophilic, generally ensuring rapid reaction kinetics.

Reaction Scheme

The reaction proceeds through the formation of a non-stabilized ylide (from methyltriphenylphosphonium bromide), which attacks the carbonyl carbon.

Mechanism Visualization: The following diagram illustrates the stepwise conversion from ylide generation to the final alkene release.

Figure 1: Mechanistic pathway of the Wittig methylenation. The driving force is the formation of the strong P=O bond in triphenylphosphine oxide.

Experimental Protocol

Materials & Equipment

-

Substrate: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 equiv).

-

Ylide Precursor: Methyltriphenylphosphonium bromide (MTPB) (1.2 equiv).

-

Base: Potassium tert-butoxide (

), 1.0 M solution in THF (1.2 equiv). -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Methodology

Step 1: Ylide Generation (The "Yellow" Phase)

-

Flame-dry a 2-neck round-bottom flask and cool under a stream of

. -

Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv) and a magnetic stir bar.

-

Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt).

-

Cool the suspension to

(ice/water bath). -

Dropwise add

(1.2 equiv) over 5-10 minutes.-

Observation: The white suspension will turn a bright canary yellow , indicating the formation of the active ylide.

-

-

Stir at

for 30–45 minutes to ensure complete deprotonation.

Step 2: Addition of Substrate

-

Dissolve 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the yellow ylide suspension at

.-

Rate: Add slowly to maintain internal temperature

. -

Observation: The yellow color typically fades to a paler suspension as the ylide is consumed.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (

) . -

Stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the less polar alkene (

Step 3: Workup & TPPO Removal

-

Quench the reaction with saturated aqueous

solution. -

Dilute with Diethyl Ether (

) or Ethyl Acetate ( -

Separate phases.[3] Extract the aqueous layer twice with organic solvent.

-

Combine organics, wash with brine, and dry over

. -

Critical Step (TPPO Removal): Concentrate the crude mixture to a reduced volume (do not dry completely). Add cold Hexanes or Pentane . Triphenylphosphine oxide (TPPO) is insoluble in non-polar alkanes and will precipitate as a white solid.

-

Filter off the TPPO solid. Concentrate the filtrate to obtain the crude vinyl isoxazole.

Workflow Diagram

Figure 2: Operational workflow for the synthesis, highlighting the critical trituration step.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their scientific resolutions, specifically tailored for isoxazole substrates.

| Variable | Observation | Root Cause | Corrective Action |

| Base Choice | Ring cleavage / Low Yield | Use | |

| Moisture | No Reaction / Aldehyde remains | Ylide quenching by water. | Ensure THF is distilled or from a solvent system. Flame-dry glassware. The ylide is extremely water-sensitive. |

| Stoichiometry | Incomplete Conversion | Enolization of aldehyde. | If the aldehyde has |

| Purification | White solid contamination | Co-elution of TPPO. | TPPO streaks on silica. Pre-purify by trituration with hexanes/pentane before column chromatography. |

Application Data & Expected Results

-

Target Product: 3-vinyl-5-(4-fluorophenyl)isoxazole.

-

Appearance: Typically a white to off-white crystalline solid.

-

Expected Yield: 75–88% (after chromatography).

-

Characterization (Diagnostic Signals):

-

NMR: Look for the vinyl group pattern—a dd at

-

NMR: Single peak at

-

NMR: Look for the vinyl group pattern—a dd at

References

-

Wittig Reaction Fundamentals

- Maercker, A. The Wittig Reaction. Organic Reactions1965, 14, 270–490.

-

Isoxazole Reactivity & Synthesis

- Pinho e Melo, T. M. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry2005, 9, 925–958.

-

General Protocols for Heteroaromatic Aldehydes

-

Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews1989 , 89, 863–927. Link

-

Sources

synthesis of Schiff bases from 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Application Note: Synthesis of Schiff Bases from 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Introduction & Significance

The isoxazole scaffold is a pharmacophore of immense clinical significance, found in approved drugs such as valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). The aldehyde derivative, 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde , serves as a versatile precursor for synthesizing Schiff bases (imines).

These Schiff bases are not merely synthetic intermediates; they are "privileged structures" in medicinal chemistry. The conjugation of the isoxazole ring with an azomethine (–CH=N–) linkage often results in synergistic biological activities, including:

-

Antimicrobial: Enhanced efficacy against multidrug-resistant strains (S. aureus, E. coli).

-

Anticancer: Disruption of microtubule dynamics in HeLa and MCF-7 cell lines.

-

Anti-inflammatory: Inhibition of cytokine release pathways.

This guide provides a robust, optimized protocol for synthesizing these derivatives, focusing on maximizing yield and purity while minimizing side reactions like aldol condensation or Cannizzaro disproportionation.

Chemical Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The presence of the electron-withdrawing isoxazole ring and the para-fluoro substituent on the phenyl ring enhances the electrophilicity of the carbonyl carbon, generally accelerating the reaction compared to simple benzaldehydes.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.

-

Proton Transfer: Formation of the unstable carbinolamine (hemiaminal) intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the C=N double bond.

Visualizing the Reaction Pathway

Figure 1: Step-wise mechanism of isoxazole-based Schiff base formation.

Experimental Protocol

Reagents Required:

-

Precursor: 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (1.0 equiv).

-

Reactant: Substituted Primary Aniline/Amine (1.0 - 1.1 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Methodology

-

Preparation of Aldehyde Solution:

-

In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol (approx. 191 mg) of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde in 10 mL of absolute ethanol.

-

Note: Sonicate if necessary to ensure complete dissolution. The solution should be clear.

-

-

Addition of Amine:

-

Add 1.0 mmol of the selected primary amine to the flask.

-

Expert Insight: If the amine is a hydrochloride salt, add 1.0 equiv of sodium acetate to release the free base in situ.

-

-

Catalysis:

-

Add 2-3 drops of glacial acetic acid.

-

Reasoning: This protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack, and assists in the dehydration of the hemiaminal.

-

-

Reflux:

-

Equip the flask with a reflux condenser and a calcium chloride guard tube (to exclude moisture).

-

Heat the mixture at reflux temperature (78°C for EtOH) for 3–6 hours.

-

Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (approx. 50 g) with stirring.

-

A solid precipitate (the Schiff base) should form immediately.

-

-

Purification:

-

Filter the solid using a Buchner funnel and wash with cold water.

-

Recrystallize the crude product from hot ethanol.[1]

-

Dry in a vacuum desiccator over

.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target Schiff base.

Optimization & Troubleshooting

The following table summarizes critical parameters affecting yield and purity, derived from comparative studies of isoxazole derivatives.

| Parameter | Recommendation | Effect on Reaction |

| Solvent | Ethanol (Abs.) | Best balance of solubility and green chemistry. Methanol is a viable alternative but more toxic. |

| Catalyst | Glacial AcOH | Essential.[2] Without acid, reaction times extend >12h. Stronger acids ( |

| Stoichiometry | 1:1 | Excess amine can complicate purification. Excess aldehyde is harder to remove than amine salts. |

| Moisture | Strictly Anhydrous | Schiff bases hydrolyze back to aldehyde/amine in the presence of water/acid. Use guard tubes. |

| Temperature | Reflux (78°C) | Required to overcome the activation energy for the dehydration step. Room temp reactions often stall at the hemiaminal. |

Characterization Checklist

To validate the structure of the synthesized Schiff base, ensure the following spectral signatures are present:

-

FT-IR Spectroscopy:

-

Target Signal: Sharp band at 1600–1625 cm⁻¹ .

-

Assignment: Azomethine (C=N) stretching vibration.

-

Validation: Absence of Carbonyl (C=O) peak at ~1700 cm⁻¹.

-

-

¹H NMR (DMSO-d₆/CDCl₃):

-

Target Signal: Singlet at δ 8.4 – 9.0 ppm .

-

Assignment: Azomethine proton (-CH=N-).

-

Validation: Disappearance of the aldehyde proton signal (usually >9.5 ppm).

-

Isoxazole Ring: Characteristic singlet for the C4-H proton typically appears around δ 7.0 – 7.5 ppm .

-

-

Mass Spectrometry (ESI/EI):

-

Observe the Molecular Ion peak

.[3] -

Check for characteristic fragmentation (loss of the 4-fluorophenyl group).

-

References

-

Adimule, V., et al. (2018).[4] "Synthesis of Schiff Bases of 5-[5-(4-fluorophenyl) thiophen-2-yl]-1, 3, 4-thiadiazol-2-amine and its anticancer activity." Pharmanest, 5(1), 1761-1768.[4]

-

Santa Cruz Biotechnology. "5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde Product Data."

-

Ahmed, S. M., et al. (2021).[5] "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction." Zanco Journal of Medical Sciences.

-

Kiranmai, K., et al. (2012). "Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases." Journal of Chemical and Pharmaceutical Research, 4(11).

-

Bhat, A. R., et al. (2023). "Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents." ResearchGate.[4]

Sources

Application Note: High-Content Phenotypic Screening of 3D Tumor Spheroids for Anti-Cancer Drug Discovery

[1]

Abstract

The high attrition rate of anti-cancer agents in clinical trials is frequently attributed to the lack of physiological relevance in preclinical in vitro models. Traditional 2D monolayer cultures fail to recapitulate the complex tumor microenvironment (TME), including hypoxia, nutrient gradients, and cell-to-cell junctions that drive drug resistance. This Application Note details a validated, high-throughput protocol for generating scaffold-free 3D tumor spheroids and performing multiplexed high-content screening (HCS) to evaluate drug efficacy. By transitioning to 3D models, researchers can bridge the translational gap and identify compounds with genuine clinical potential.[1]

Introduction: The 3D Advantage

In drug development, the "Translational Gap" refers to the discrepancy between efficacy in preclinical models and success in human patients. 3D tumor spheroids offer a superior predictive model by mimicking the avascular tumor nodule .[2]

Key Physiological Differences (2D vs. 3D)

-

Drug Penetration: 3D spheroids present a physical barrier to drug diffusion, mimicking solid tumors.

-

Hypoxia & Quiescence: Spheroids >400µm develop a necrotic core and a quiescent intermediate layer. These non-dividing cells are often resistant to anti-mitotic drugs (e.g., Paclitaxel), a phenotype missed in 2D cultures [1].

-

Gene Expression: 3D architecture alters signaling pathways (e.g., AKT-mTOR), often upregulating survival mechanisms [2].

Experimental Workflow

The following workflow integrates spheroid formation, drug treatment, and multiplexed imaging.

Figure 1: End-to-end workflow for high-throughput 3D spheroid screening. The process moves from physical formation to phenotypic analysis.

Protocol 1: Scaffold-Free Spheroid Generation

Objective: Generate uniform, single spheroids in 96-well format. Critical Reagent: Ultra-Low Attachment (ULA) Microplates.[2][3][4][5] These plates have a hydrophilic hydrogel coating that prevents cell adherence, forcing cells to self-aggregate.

Materials

-

Cells: HCT116 (Colorectal) or MCF-7 (Breast).

-

Plate: Corning® 96-well Spheroid Microplate (ULA) [3].[3]

-

Media: Complete growth media (e.g., DMEM + 10% FBS).[2]

Methodology

-

Preparation: Harvest cells from <80% confluent flasks to ensure high viability.

-

Seeding: Dilute cells to 1,000 – 5,000 cells/well in 100 µL media.

-

Expert Insight: Seeding density dictates spheroid size. For HCS, target a diameter of 300–500 µm on Day 4. Larger spheroids (>600 µm) may develop necrotic cores too early, confounding viability data.

-

-

Aggregation: Centrifuge the plate at 200 x g for 3 minutes .

-

Why? This step forces cells to the bottom of the U-shaped well, ensuring a single, centered spheroid rather than multiple "satellite" colonies.

-

-

Incubation: Incubate at 37°C, 5% CO2 for 72–96 hours. Do not disturb the plate for the first 48 hours to allow tight junctions to form.

Protocol 2: Multiplexed Drug Response Assay

Objective: Simultaneously measure cell viability (membrane integrity) and apoptosis (caspase activation). Mechanism: We distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death).

Reagents

-

Live Stain: Calcein AM (Ex/Em: 495/515 nm). Indicates esterase activity in live cells.

-

Dead Stain: Ethidium Homodimer-1 (EthD-1) (Ex/Em: 528/617 nm). Stains nuclei of membrane-compromised cells.

-

Apoptosis Marker: CellEvent™ Caspase-3/7 Green (Ex/Em: 502/530 nm). Fluoresces upon cleavage by activated Caspase-3/7 [4].[6]

-

Nuclear Stain: Hoechst 33342 (Ex/Em: 350/461 nm). Used for segmentation.[7]

Methodology

-

Treatment: Add drug compounds (10-point dose curve) to the spheroids. Incubate for 24–72 hours (longer times are required for 3D penetration compared to 2D).

-

Staining Cocktail: Prepare a 4X staining solution in PBS:

-

20 µM Hoechst 33342

-

4 µM Calcein AM

-

8 µM EthD-1

-

Note: Concentrations must be higher than 2D assays to penetrate the spheroid layers.

-

-

Addition: Add 50 µL of 4X cocktail to the 150 µL media in each well (Final 1X).

-

Incubation: Incubate for 2–4 hours at 37°C.

-

Expert Insight: Standard 30-min incubations are insufficient for 3D structures. The dye must diffuse to the core.

-

Protocol 3: High-Content Imaging & Analysis

Objective: Acquire quantitative data from 3D structures. System: Confocal High-Content Screening System (e.g., ImageXpress, CellInsight, Celigo).

Acquisition Settings

-

Objective: 10X or 20X Air objective.

-

Mode: Confocal . Widefield microscopy captures too much out-of-focus light (haze) from the spheroid, obscuring the signal.

-

Z-Stacking: Acquire 10–15 slices with 5–10 µm spacing. Cover the entire volume of the spheroid.

-

Projection: Generate a Maximum Intensity Projection (MIP) image. This collapses the Z-stack into a single 2D image containing the brightest pixels from all layers, allowing for rapid 2D analysis of the 3D object.

Data Analysis (Segmentation)

-

Identify Spheroid: Use the Hoechst (Blue) channel to define the spheroid boundary (mask).

-

Quantify Features:

-

Size: Spheroid Area / Diameter (indicates cytostatic effect).

-

Intensity: Mean intensity of Calcein (Live) and EthD-1 (Dead) within the mask.

-

Apoptosis: Spot count or integrated intensity of Caspase-3/7.

-

Data Interpretation & Signaling Logic

Understanding the mechanism of action is critical. The diagram below illustrates the pathway targeted in this assay.

Figure 2: The Apoptotic Cascade. The assay detects the terminal effector Caspase-3/7, distinguishing programmed cell death from necrosis.

Comparative Data: 2D vs. 3D Sensitivity

The table below highlights the "resistance shift" often seen in 3D models.[8]

| Compound | 2D IC50 (µM) | 3D IC50 (µM) | Fold Resistance | Mechanism of Resistance |

| Doxorubicin | 0.15 | 2.40 | 16x | Limited diffusion; drug trapped in outer layers [5]. |

| Paclitaxel | 0.05 | >10.0 | >200x | G0/G1 cell cycle arrest in spheroid core (quiescence). |

| Staurosporine | 0.02 | 0.08 | 4x | Pan-kinase inhibition affects both proliferating and quiescent cells. |